1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride
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Overview
Description
1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride is a chemical compound that features a tert-butylamino group and a tert-butylphenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride typically involves the reaction of tert-butylamine with 4-tert-butylphenol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the tert-butylamine attacks the electrophilic carbon of the 4-tert-butylphenol, resulting in the formation of the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity to target molecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butylamino)-3-(4-methylphenoxy)propan-2-ol Hydrochloride
- 1-(tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol Hydrochloride
- 1-(tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol Hydrochloride
Uniqueness
1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
IUPAC Name |
1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-16(2,3)13-7-9-15(10-8-13)20-12-14(19)11-18-17(4,5)6;/h7-10,14,18-19H,11-12H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQDFEYBBRDDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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